molecular formula C21H25N3O3 B7152565 N-[1-(4-methoxy-3-pyridin-2-ylbenzoyl)piperidin-4-yl]-N-methylacetamide

N-[1-(4-methoxy-3-pyridin-2-ylbenzoyl)piperidin-4-yl]-N-methylacetamide

Cat. No.: B7152565
M. Wt: 367.4 g/mol
InChI Key: DFPCTLNLMZLUAM-UHFFFAOYSA-N
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Description

N-[1-(4-methoxy-3-pyridin-2-ylbenzoyl)piperidin-4-yl]-N-methylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridine moiety, and a methoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxy-3-pyridin-2-ylbenzoyl)piperidin-4-yl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the acylation of piperidine with 4-methoxy-3-pyridin-2-ylbenzoyl chloride under basic conditions, followed by methylation of the resulting amide . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxy-3-pyridin-2-ylbenzoyl)piperidin-4-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a secondary alcohol.

Scientific Research Applications

N-[1-(4-methoxy-3-pyridin-2-ylbenzoyl)piperidin-4-yl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxy-3-pyridin-2-ylbenzoyl)piperidin-4-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methoxy-3-pyridin-2-ylbenzoyl)piperidin-4-yl]-N-methylacetamide is unique due to its combination of a piperidine ring and a pyridine moiety, which provides a distinct set of chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

N-[1-(4-methoxy-3-pyridin-2-ylbenzoyl)piperidin-4-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15(25)23(2)17-9-12-24(13-10-17)21(26)16-7-8-20(27-3)18(14-16)19-6-4-5-11-22-19/h4-8,11,14,17H,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPCTLNLMZLUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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